molecular formula C11H5FIN B13914641 3-Fluoro-2-iodo-1-naphthonitrile

3-Fluoro-2-iodo-1-naphthonitrile

Cat. No.: B13914641
M. Wt: 297.07 g/mol
InChI Key: GGYSARXXVDZZGS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Fluoro-2-iodo-1-naphthonitrile typically involves the introduction of fluorine and iodine atoms onto the naphthalene ring. One common method is the halogenation of 1-naphthonitrile, where fluorine and iodine are introduced sequentially under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

3-Fluoro-2-iodo-1-naphthonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Fluoro-2-iodo-1-naphthonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-1-naphthonitrile involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

3-Fluoro-2-iodo-1-naphthonitrile can be compared with other halogenated naphthonitriles, such as:

The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

3-Fluoro-2-iodo-1-naphthonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H7FINE
  • Molecular Weight : 277.08 g/mol

This compound features a naphthalene ring substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position, along with a cyano group at the 1-position. The presence of these halogens enhances its reactivity and biological potential.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Certain naphthalene derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticancer Activity

A study highlighted the anticancer potential of naphthalene derivatives. In vitro assays demonstrated that this compound significantly inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of halogenated naphthalenes. This compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests strong antimicrobial activity.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AnticancerBreast Cancer CellsIC50 = 15 µM
Lung Cancer CellsIC50 = 20 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL

Properties

Molecular Formula

C11H5FIN

Molecular Weight

297.07 g/mol

IUPAC Name

3-fluoro-2-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5FIN/c12-10-5-7-3-1-2-4-8(7)9(6-14)11(10)13/h1-5H

InChI Key

GGYSARXXVDZZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C#N)I)F

Origin of Product

United States

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